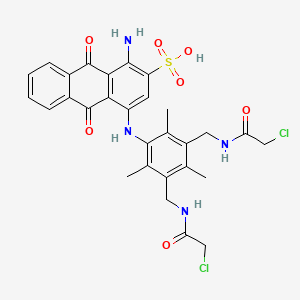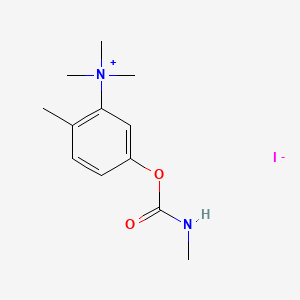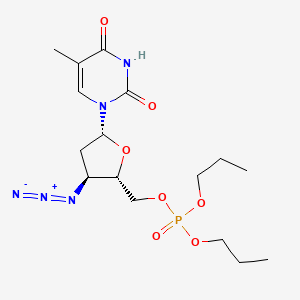
5'-Thymidylic acid, 3'-azido-3'-deoxy-, dipropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester is a synthetic nucleoside analog This compound is structurally related to thymidine, a nucleoside component of DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (Trityl) to prevent unwanted reactions.
Azidation at the 3’ position: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable catalyst.
Deprotection and esterification: The protecting group at the 5’ position is removed, and the resulting hydroxyl group is esterified with propyl groups using reagents like propyl bromide (C₃H₇Br) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The azido group at the 3’ position can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester groups at the 5’ position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Sodium azide (NaN₃): Used for azidation reactions.
Propyl bromide (C₃H₇Br): Used for esterification.
Hydrogen gas (H₂) and palladium catalyst (Pd/C): Used for reduction of the azido group.
Acids or bases: Used for hydrolysis of ester groups.
Major Products
Amino derivatives: Formed from the reduction of the azido group.
Carboxylic acids: Formed from the hydrolysis of ester groups.
科学研究应用
5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as a probe in nucleic acid research due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties, as nucleoside analogs can interfere with DNA synthesis in rapidly dividing cells.
Industry: Potential use in the development of novel pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, leading to termination of DNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies, as it can inhibit the replication of viral and cancerous cells.
相似化合物的比较
Similar Compounds
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural modifications.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, monophenyl ester: A related compound with a different ester group at the 5’ position.
5’-Thymidylic acid, 3’-azido-3’-deoxy-, mono[2-ethoxy-3-(hexadecyloxy)propyl] ester: Another analog with a different ester group.
Uniqueness
The uniqueness of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, dipropyl ester lies in its specific esterification with dipropyl groups, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.
属性
CAS 编号 |
130753-04-7 |
|---|---|
分子式 |
C16H26N5O7P |
分子量 |
431.38 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C16H26N5O7P/c1-4-6-25-29(24,26-7-5-2)27-10-13-12(19-20-17)8-14(28-13)21-9-11(3)15(22)18-16(21)23/h9,12-14H,4-8,10H2,1-3H3,(H,18,22,23)/t12-,13+,14+/m0/s1 |
InChI 键 |
DGDLYXYFBAJJJY-BFHYXJOUSA-N |
手性 SMILES |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
规范 SMILES |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


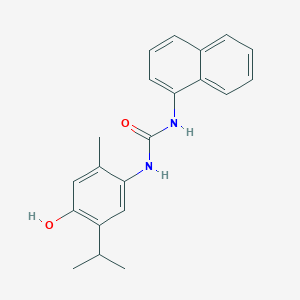


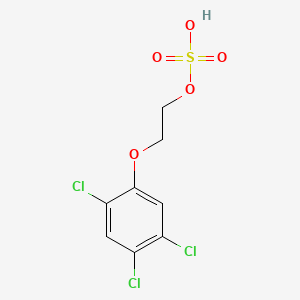
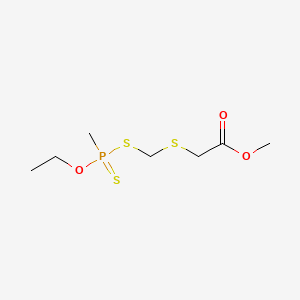
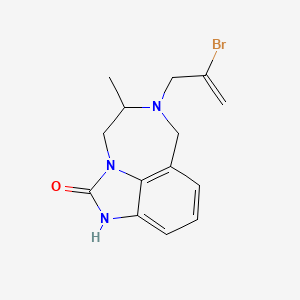
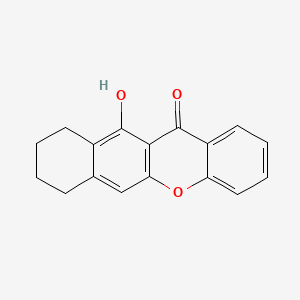
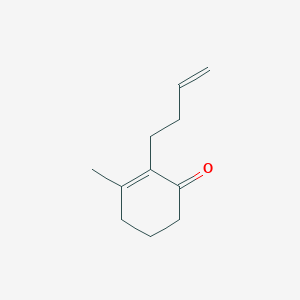
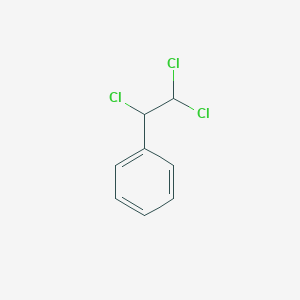
![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;hydrobromide](/img/structure/B12810984.png)
